molecular formula C15H19N3O2S B2616864 2-N-(1-Cyano-1-cyclohexylethyl)thiophene-2,4-dicarboxamide CAS No. 1385349-03-0

2-N-(1-Cyano-1-cyclohexylethyl)thiophene-2,4-dicarboxamide

Cat. No. B2616864
CAS RN: 1385349-03-0
M. Wt: 305.4
InChI Key: BRTBMRYCYAJJFO-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .


Molecular Structure Analysis

Thiophene is a cyclic molecule, sometimes referred to as thiofuran, consists of four carbon atoms and one sulfur atom in a ring structure . It is an analog to the compound benzene, where one CH2 group in the benzene ring is replaced with sulfur .


Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid that possesses a mildly pleasant smell, somewhat similar to benzene . Its molecular formula is C4H4S, and it has a molar mass of approximately 84.14 g/mol . The compound has a boiling point of 84.1°C and a melting point of -38.3°C .

Scientific Research Applications

Heterocyclic Synthesis with Thiophene-2-Carboxamide

In a study by G. Ahmed (2007), the synthesis of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide was achieved through the reaction of 2-(1,1-dicyanomethylene)-3-N-phenyl-1,3-thiazolidin-4-one with ammonia. This compound, upon further reaction with various reagents such as benzaldehyde, formic acid, and cyclohexanone, led to the formation of several pyrimidinone derivatives. These compounds were then studied for their antibiotic properties and effectiveness against both Gram-positive and Gram-negative bacteria, aiming to develop new antibacterial drugs (Ahmed, 2007).

New Synthetic Approaches to Thienopyrimidine and Thienopyridine Derivatives

El-Meligie et al. (2020) utilized 3-amino-4-cyano-2-thiophenecarboxamides as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides. The transformation of thiophene-2-carboxamides into these derivatives showcases the versatility of these compounds in synthesizing heterocyclic compounds, which have significant implications in medicinal chemistry and drug design (El-Meligie et al., 2020).

Catalytic Applications in Selective Hydrogenation

Yong Wang et al. (2011) demonstrated the use of a catalyst composed of Pd nanoparticles supported on mesoporous graphitic carbon nitride (Pd@mpg-C3N4) for the selective hydrogenation of phenol and its derivatives to cyclohexanone under mild conditions. This catalytic process highlights the potential application of thiophene-2-carboxamide derivatives in facilitating environmentally friendly and efficient chemical reactions, contributing to advancements in green chemistry and sustainable industrial processes (Wang et al., 2011).

Safety and Hazards

Thiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and harmful if swallowed . It also causes serious eye irritation .

Future Directions

Thiophene and its derivatives have a wide range of applications in pharmaceuticals and material science . They are also used in the production of certain types of polymers, notably polythiophenes . These are used extensively in the field of material science, specifically in the production of organic semiconductors, solar cells, and light-emitting diodes (LEDs) . Dithieno[3,2-b:2′,3′-d]thiophene (DTT) is an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry .

properties

IUPAC Name

2-N-(1-cyano-1-cyclohexylethyl)thiophene-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-15(9-16,11-5-3-2-4-6-11)18-14(20)12-7-10(8-21-12)13(17)19/h7-8,11H,2-6H2,1H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTBMRYCYAJJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CCCCC1)NC(=O)C2=CC(=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N-(1-Cyano-1-cyclohexylethyl)thiophene-2,4-dicarboxamide

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